
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that sits at the intersection of quinazoline and chromene derivatives. Its multifaceted structure imbues it with properties that make it of significant interest in various fields, from organic chemistry to medicinal research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step processes. Here is a simplified outline:
Formation of the Quinazoline Core: : The quinazoline core is usually synthesized through the cyclization of an anthranilic acid derivative with formamide or a derivative thereof under conditions such as heating in the presence of a dehydrating agent.
Chromene Formation: : The chromene component is prepared through the cyclization of salicylaldehyde derivatives with an appropriate active methylene compound (such as ethyl acetoacetate) in the presence of a base.
Coupling Reaction: : The quinazoline and chromene derivatives are coupled through an amide formation reaction, using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).
Industrial Production Methods
On an industrial scale, the production of this compound would involve the optimization of these synthetic steps to ensure high yield and purity. This may include:
Continuous Flow Chemistry: : Enhancing reaction efficiency and scalability.
Use of Catalysts: : Transition metal catalysts may be employed to streamline certain steps and improve reaction rates.
Purification Techniques: : Crystallization, recrystallization, and chromatographic methods for purifying the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions under the influence of strong oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction can occur at the quinazoline oxo group using agents like lithium aluminum hydride, yielding reduced quinazoline derivatives.
Substitution: : N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: : Halogens (for electrophilic substitution) or Grignard reagents (for nucleophilic substitution).
Major Products Formed
The major products from these reactions include various quinazoline and chromene derivatives with modified functional groups, enhancing or altering their chemical and biological properties.
科学研究应用
Chemistry
Synthesis of Derivatives:
Catalysis: : Its unique structure allows it to act as a ligand in catalytic reactions, potentially improving the efficiency of certain chemical processes.
Biology and Medicine
Pharmacological Research: : Explored for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development.
Biomolecular Interactions: : Studied for its interactions with DNA, proteins, and other biomolecules, aiding in the understanding of its mechanism of action.
Industry
Chemical Intermediates: : Utilized in the production of high-value chemical intermediates.
Dyes and Pigments: : Modified derivatives may be used in the dye and pigment industry due to their chromene component.
作用机制
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects through multiple mechanisms:
Enzyme Inhibition: : It may inhibit key enzymes involved in cellular processes, such as kinases or proteases, disrupting pathways that are critical for cell proliferation and survival.
Molecular Targets: : Specific binding to receptors or other target molecules that modulate biological activity. For instance, it could interact with DNA or specific proteins to alter gene expression or protein function.
Pathways Involved: : Key pathways affected might include the cell cycle regulation, apoptosis, and signal transduction pathways, all crucial for maintaining cellular homeostasis.
相似化合物的比较
Compared to other compounds within the quinazoline and chromene families, N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique fusion of two bioactive scaffolds, potentially offering synergistic effects.
Similar Compounds
Quinazoline Derivatives: : Erlotinib, Gefitinib (used in cancer therapy).
Chromene Derivatives: : Coumarins like Warfarin, which is used as an anticoagulant.
Its unique structure allows it to interact with biological systems differently than these individual scaffold compounds, potentially offering new therapeutic opportunities.
Hopefully, this sheds some light on this fascinating compound. Dive into your own experiments and find new insights!
属性
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4/c1-15-26-21-11-4-3-10-19(21)24(30)28(15)18-9-6-8-17(14-18)27-23(29)20-13-16-7-2-5-12-22(16)32-25(20)31/h2-14H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMWPHLZLIFXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
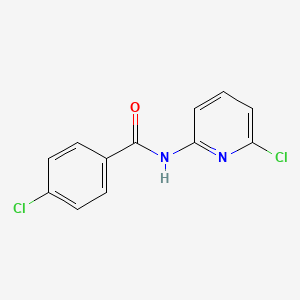
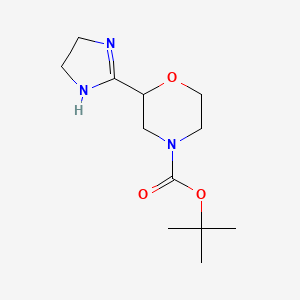
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2995584.png)
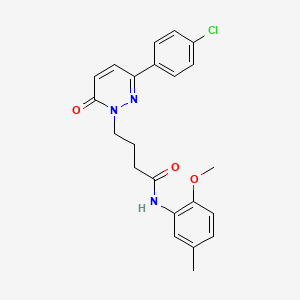
![3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2995587.png)
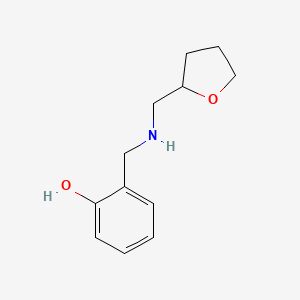
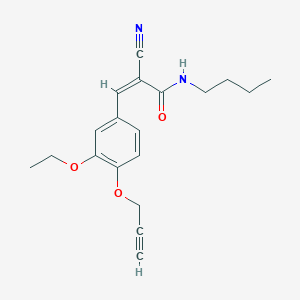
![2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2995596.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2995598.png)
![(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2995599.png)
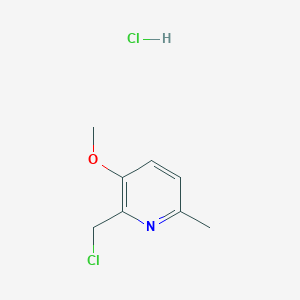
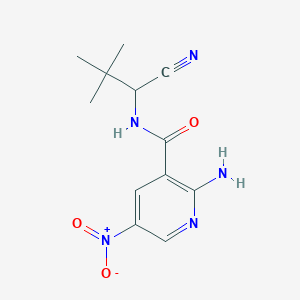
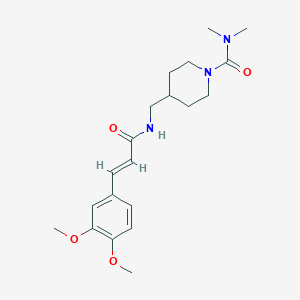
![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate](/img/structure/B2995605.png)
